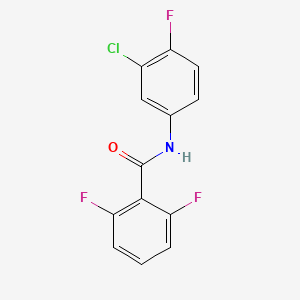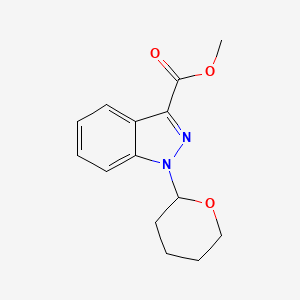
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is an organic compound that features a cyclobutylcarbamoyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclobutylcarbamoyl Group: This can be achieved by reacting cyclobutylamine with a suitable carbonyl compound under controlled conditions.
Attachment to the Benzene Ring: The cyclobutylcarbamoyl group is then introduced to the benzene ring through a substitution reaction.
Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the benzene ring, which introduces the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Aplicaciones Científicas De Investigación
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, can interact with biological targets, potentially inhibiting enzymes or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Lacks the cyclobutylcarbamoyl group, making it less complex.
Cyclobutylcarbamoyl Chloride: Does not have the benzene ring or sulfonyl chloride group.
Benzenesulfonyl Chloride: Similar structure but without the methyl and cyclobutylcarbamoyl groups.
Uniqueness
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is unique due to the combination of the cyclobutylcarbamoyl group and the sulfonyl chloride group on a benzene ring. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler analogs.
Propiedades
Fórmula molecular |
C12H14ClNO3S |
|---|---|
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
3-(cyclobutylcarbamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)7-11(8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
Clave InChI |
SAPDMGANSHXFTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)NC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)

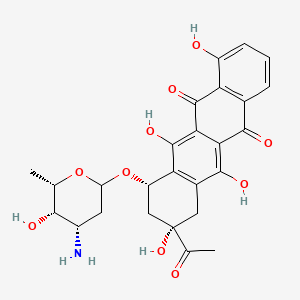

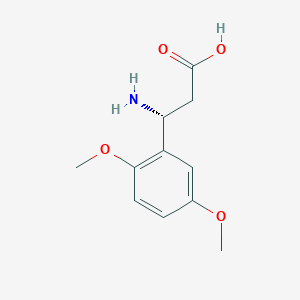
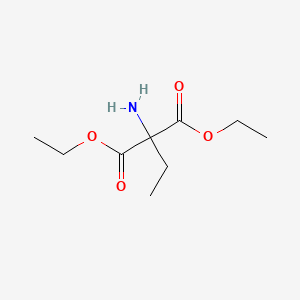
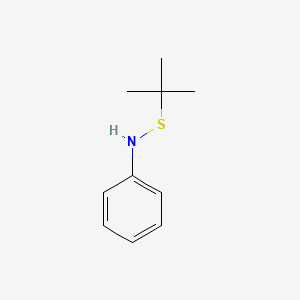
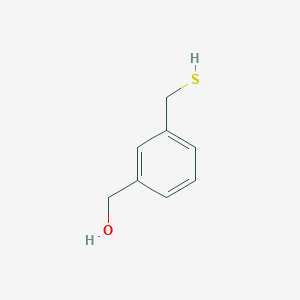
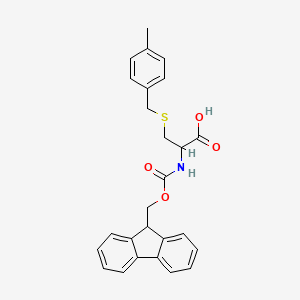
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
